4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one
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Overview
Description
4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an ethoxymethylidene group attached to a dimethyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one typically involves the reaction of ethoxymethylidene derivatives with oxolanone precursors. One common method includes the condensation of ethyl 2-ethoxymethylidenemalonate with 2,2-dimethyloxolan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the product is isolated through standard purification techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one involves its interaction with molecular targets through various pathways. The ethoxymethylidene group can participate in nucleophilic and electrophilic reactions, facilitating the formation of covalent bonds with target molecules. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
- 3-ethoxymethylidene-2,4-pentanedione
Uniqueness
4-(Ethoxymethylidene)-2,2-dimethyloxolan-3-one is unique due to its specific structural features, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C9H14O3/c1-4-11-5-7-6-12-9(2,3)8(7)10/h5H,4,6H2,1-3H3/b7-5+ |
InChI Key |
MMUKSSMWAFEBBY-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C=C/1\COC(C1=O)(C)C |
Canonical SMILES |
CCOC=C1COC(C1=O)(C)C |
Origin of Product |
United States |
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